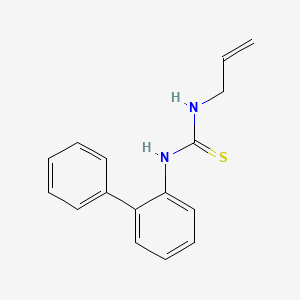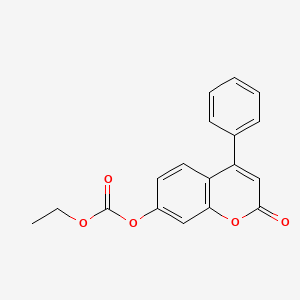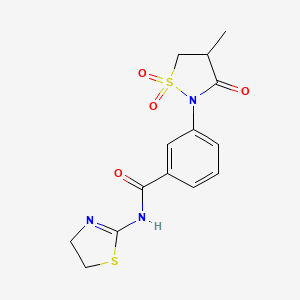![molecular formula C11H11F3O4 B5149966 ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate](/img/structure/B5149966.png)
ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate, also known as ethyl 3-(5-trifluoroacetyl-2-furyl)propanoate, is a chemical compound that belongs to the class of furan derivatives. This compound is widely used in scientific research for its various applications in the field of pharmaceuticals, agrochemicals, and organic chemistry.
Aplicaciones Científicas De Investigación
Ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate has various applications in scientific research. It is widely used as a building block in the synthesis of various pharmaceuticals and agrochemicals. It is also used in the synthesis of organic compounds such as chiral ligands, catalysts, and polymers. Additionally, it is used as a reagent in organic chemistry for the preparation of various compounds.
Mecanismo De Acción
The mechanism of action of ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate 3-[5-(trifluoroacetyl)-2-furyl]propanoate is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the furan ring in its structure. It can also act as a ligand in metal-catalyzed reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate 3-[5-(trifluoroacetyl)-2-furyl]propanoate. However, it has been reported to exhibit anti-inflammatory and analgesic properties in some studies. Further research is required to determine its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate 3-[5-(trifluoroacetyl)-2-furyl]propanoate in lab experiments include its ease of synthesis, high yield, and versatility in various reactions. However, its limitations include its potential toxicity and lack of information on its long-term effects.
Direcciones Futuras
There are several future directions for the research on ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate 3-[5-(trifluoroacetyl)-2-furyl]propanoate. One of the potential areas of research is its use as a ligand in metal-catalyzed reactions. Another area of research is its potential therapeutic applications in the treatment of various diseases. Further studies are also required to determine its toxicity and long-term effects.
Conclusion:
Ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate is a versatile compound that has various applications in scientific research. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic compounds. Its mechanism of action is not fully understood, but it is believed to act as a nucleophile and ligand in various reactions. Although there is limited information available on its biochemical and physiological effects, it has been reported to exhibit anti-inflammatory and analgesic properties in some studies. Further research is required to determine its potential therapeutic applications and toxicity.
Métodos De Síntesis
Ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate can be synthesized by the reaction of ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate acetoacetate with trifluoroacetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place at room temperature and the product is obtained in good yield. This method is simple, efficient, and cost-effective.
Propiedades
IUPAC Name |
ethyl 3-[5-(2,2,2-trifluoroacetyl)furan-2-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O4/c1-2-17-9(15)6-4-7-3-5-8(18-7)10(16)11(12,13)14/h3,5H,2,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPMTSDXAGFRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(O1)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5149894.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5149899.png)

![5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B5149917.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5149922.png)
![4-methylbenzyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5149926.png)
![4,4'-bis[(4-fluorophenyl)sulfonyl]biphenyl](/img/structure/B5149935.png)
![4-[(3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine](/img/structure/B5149940.png)

![3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-6-nitro-2H-chromen-2-one](/img/structure/B5149946.png)
![N-1,3-benzothiazol-2-yl-2-{[4-hydroxy-5-(4-methoxybenzyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5149948.png)
![N-(2-furylmethyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5149957.png)
![1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B5149970.png)
